molecular formula C17H13N3O4 B2918574 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 897616-45-4

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2918574
CAS No.: 897616-45-4
M. Wt: 323.308
InChI Key: SFEVXYDTOUQFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a 2H-1,3-benzodioxole-5-carboxamide group. The pyrido[1,2-a]pyrimidine scaffold is synthesized via cyclization reactions involving dimethyl acetone-1,3-dicarboxylate and heterocyclic amines, as demonstrated in studies by Stanovnik et al. . This core structure is notable for its planar aromatic system, which facilitates interactions with biological targets, while the benzodioxole moiety contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-15(17(22)20-7-3-2-4-14(20)18-10)19-16(21)11-5-6-12-13(8-11)24-9-23-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVXYDTOUQFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]pyrimidine derivatives and benzodioxole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine core with the benzodioxole moiety through condensation reactions.

    Amidation Reactions: Introducing the carboxamide group through amidation reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Tulmimetostat

  • Structure : (2R)-7-chloro-2-[trans-4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-{[6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
  • Key Features: Shares the 2H-1,3-benzodioxole-5-carboxamide group but incorporates a methylsulfanyl-substituted dihydropyridinone and a chiral cyclohexyl-azetidine moiety. Higher molecular weight (C28H36ClN3O5S; MW: 578.13 g/mol) compared to the target compound.
  • Application : Antineoplastic agent, as designated by the WHO INN list .

N-(2-Methoxy-5-Methylphenyl)-7-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide

  • Structure : Substituted at the 3-position with a 2-methoxy-5-methylphenyl carboxamide.
  • Key Features :
    • Retains the pyrido[1,2-a]pyrimidin-4-one core but replaces the benzodioxole with a methoxy-methylphenyl group.
    • Molecular formula C19H17N3O3 (MW: 335.36 g/mol).
  • Synthesis : Derived from similar cyclization protocols involving dimethyl acetone-1,3-dicarboxylate .

2-Chloro-N-(2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl)-4-Nitrobenzamide

  • Structure : Features a chloro-nitrobenzamide substituent.
  • Key Features: Molecular formula C16H11ClN4O4 (MW: 358.73 g/mol).

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Therapeutic Indication
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2H-1,3-benzodioxole-5-carboxamide Not provided Not specified
Tulmimetostat Dihydropyridinone 2H-1,3-benzodioxole-5-carboxamide + methylsulfanyl/azetidine-cyclohexyl 578.13 Antineoplastic
N-(2-Methoxy-5-Methylphenyl) Analogue Pyrido[1,2-a]pyrimidin-4-one 2-Methoxy-5-methylphenyl carboxamide 335.36 Not specified
2-Chloro-4-Nitro Derivative Pyrido[1,2-a]pyrimidin-4-one Chloro-nitrobenzamide 358.73 Not specified

Pharmacological Implications

  • Tulmimetostat : The antineoplastic activity likely arises from its ability to modulate epigenetic targets (e.g., histone methyltransferases), aided by the benzodioxole’s metabolic stability .
  • Electron-Withdrawing Groups : Compounds like the 2-chloro-4-nitro derivative may exhibit enhanced binding to electrophile-sensitive targets (e.g., kinases) but could face metabolic challenges due to reactivity .

Biological Activity

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrimidines and benzodioxole derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pyrido[1,2-a]pyrimidine core.
  • A benzodioxole moiety.
  • An amide functional group.

This combination contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that similar pyrido[1,2-a]pyrimidine derivatives possess antibacterial effects against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacterial Strain
4c10S. aureus
4e15E. coli
5g12M. tuberculosis

These findings suggest that the presence of specific substituents on the pyrido[1,2-a]pyrimidine scaffold enhances antimicrobial activity.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies have indicated that similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : They promote programmed cell death via activation of caspases .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes such as human leukocyte elastase (HLE), which is implicated in inflammatory diseases .
  • Interaction with DNA : The ability to intercalate or bind to DNA may contribute to its anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were tested for their antimicrobial properties, revealing that certain modifications significantly enhanced their activity against M. tuberculosis .
    • Results :
      • Compound 4g showed an MIC of 6 µg/mL against M. tuberculosis, indicating strong potential for further development.
  • Anticancer Screening : A study evaluated a range of pyrido[1,2-a]pyrimidine derivatives for their anticancer effects on various cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.